Lithium bis(fluorosulfonyl)imide

Ionic conductivity Electrolyte Lithium-ion battery

Lithium bis(fluorosulfonyl)imide (LiFSI, CAS 171611-11-3) is a sulfonimide-based lithium salt employed as a conducting salt in nonaqueous liquid electrolytes for lithium-ion batteries (LIBs). It is characterized by a high degree of solubility in polar aprotic solvents, a melting point of approximately 145 °C, and thermal stability extending up to 200 °C.

Molecular Formula F2HLiNO4S2
Molecular Weight 188.1 g/mol
CAS No. 171611-11-3
Cat. No. B600051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium bis(fluorosulfonyl)imide
CAS171611-11-3
Molecular FormulaF2HLiNO4S2
Molecular Weight188.1 g/mol
Structural Identifiers
SMILES[Li].N(S(=O)(=O)F)S(=O)(=O)F
InChIInChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H;
InChIKeyPIAMXHUFQAOKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Bis(fluorosulfonyl)imide (LiFSI, CAS 171611-11-3): A High-Performance Conducting Salt for Advanced Lithium-Ion Batteries


Lithium bis(fluorosulfonyl)imide (LiFSI, CAS 171611-11-3) is a sulfonimide-based lithium salt employed as a conducting salt in nonaqueous liquid electrolytes for lithium-ion batteries (LIBs). It is characterized by a high degree of solubility in polar aprotic solvents, a melting point of approximately 145 °C, and thermal stability extending up to 200 °C [1]. LiFSI is recognized for its hydrolytic stability, which surpasses that of the conventional LiPF₆ salt, and it does not release hydrogen fluoride (HF) under typical operating conditions [1]. The salt exhibits superior ionic conductivity relative to LiPF₆, LiTFSI, LiClO₄, and LiBF₄ in carbonate-based electrolytes [2], establishing it as a compelling alternative for enhancing battery performance, safety, and longevity.

Reported highest ionic conductivity in carbonate-based electrolytes
Thermal stability up to 200 °C, HF-free hydrolysis pathway
Suitable for high-voltage, fast-charging, and low-temperature lithium-ion cells

Why LiPF₆ or LiTFSI Cannot Directly Replace LiFSI in Demanding Battery Applications


The performance of lithium-ion batteries is critically dependent on the specific physicochemical properties of the electrolyte salt. While LiPF₆ remains the industry standard, its limitations—including thermal instability above 60 °C, high moisture sensitivity, and HF generation—become acute in high-temperature or fast-charging scenarios [1]. LiTFSI, another sulfonimide alternative, is known to severely corrode the aluminum current collector at typical operating potentials, precluding its standalone use [2]. LiFSI offers a distinct balance: it provides higher ionic conductivity than LiPF₆, superior thermal stability without HF release, and, in high-purity form, can mitigate Al corrosion. Consequently, substituting LiFSI with generic in-class salts like LiPF₆ or LiTFSI without accounting for these quantifiable differences in conductivity, thermal robustness, and interfacial compatibility will compromise cycle life, rate capability, and safety—particularly in next-generation high-energy-density and fast-charging cells [3].

LiFSI
Balanced conductivity, thermal robustness, and reduced Al corrosion in high‑purity form
LiPF₆
Thermal decomposition above 60 °C and HF generation may shift safety and lifetime in high‑temperature or fast‑charge use
LiTFSI
Aluminum current collector corrosion at cathode potentials may preclude standalone application, limiting direct replacement

Quantitative Performance Differentiation of LiFSI Against LiPF₆ and LiTFSI


Ionic Conductivity Superiority in Carbonate Electrolytes

LiFSI exhibits the highest ionic conductivity among common lithium salts in a standard carbonate solvent mixture. In a 1.0 M solution in EC/EMC (3:7 v/v), the conductivity ranks as LiFSI > LiPF₆ > LiTFSI > LiClO₄ > LiBF₄, establishing LiFSI as the most efficient charge carrier in this benchmark electrolyte system [1].

Ionic Conductivity Ranking
Head‑to‑head
LiFSI ranked 1st among five lithium salts
Reported highest conductivity in tested carbonate set
1.0 M EC/EMC (3:7 v/v), room temperature
Ionic conductivity Electrolyte Lithium-ion battery

Enhanced Thermal Stability and Hydrolytic Resistance

Pure LiFSI salt demonstrates thermal stability up to 200 °C without decomposition, in stark contrast to LiPF₆ which is known to decompose at temperatures as low as 30 °C and is unstable above 60 °C [1][2]. Furthermore, LiFSI exhibits far superior resistance to hydrolysis compared to LiPF₆, meaning it does not generate corrosive HF in the presence of trace moisture [1].

Thermal Stability
Cross‑study
Stable up to 200 °C, no HF release
Reported onset temperature ~140‑170 °C above LiPF₆
LiPF₆ decomposition begins near 30 °C
Thermal stability Hydrolysis Safety

Superior Cycling Stability in High-Voltage NMC Cathodes

In NMC 622 half-cells, an optimized LiFSI-based electrolyte (6:4.5:8.3 LiFSI/EC/DMC mole ratio) achieved 85% capacity retention after 200 cycles. This represents a 24% absolute improvement over the conventional 1 M LiPF₆ EC/DMC electrolyte, which retained only 61% capacity under identical cycling conditions [1].

NMC 622 Cycling
Head‑to‑head
85 % (LiFSI) vs. 61 % (LiPF₆) after 200 cycles
+24 pp capacity retention advantage reported
NMC 622 half‑cells, 6:4.5:8.3 LiFSI/EC/DMC
Cycling stability NMC cathode Capacity retention

Improved Fast-Charging Capability and Reduced Lithium Plating

LiFSI-based electrolytes enable superior fast-charging performance. In a 12-minute fast-charge protocol, cells using LiFSI electrolyte delivered a 13% capacity improvement over LiPF₆-based cells. Additionally, after 500 fast-charge cycles, the LiFSI cells exhibited significantly less severe lithium plating on the anode, a critical degradation and safety hazard [1].

Fast‑Charge Capacity
Head‑to‑head
+13 % capacity in 12‑min charge vs. LiPF₆
Reported reduced lithium plating after 500 fast‑charge cycles
NMC811/graphite cells
Fast charging Lithium plating Transference number

Enhanced Low-Temperature Ionic Conductivity

While the ionic conductivity of 1 M LiFSI and LiPF₆ in EC/DEC (3:7 v/v) is comparable at 20 °C (7.2 mS cm⁻¹), LiFSI outperforms LiPF₆ at lower temperatures. Critically, the Li⁺ diffusion coefficient in LiFSI electrolyte is 1.3 times higher at 20 °C, and this advantage doubles at −20 °C, underpinning the improved low-temperature ionic conductivity [1].

Low‑Temp Li⁺ Diffusion
Head‑to‑head
2× higher D_Li⁺ at −20 °C vs. LiPF₆
Supports cold‑climate performance assessment
1 M EC/DEC (3:7 v/v), PFG‑NMR
Low-temperature performance Ionic conductivity Diffusion coefficient

High-Value Application Scenarios for LiFSI-Driven Electrolyte Systems


High-Energy-Density NMC-Based Cells for Electric Vehicles

The 24% absolute improvement in capacity retention over LiPF₆ in NMC 622 half-cells [1] positions LiFSI as a critical enabler for next-generation EV batteries. By forming a more robust and less resistive cathode-electrolyte interface (CEI), LiFSI-based electrolytes mitigate transition metal dissolution and capacity fade, directly extending the usable life of high-voltage NMC cathodes. This performance advantage is quantifiable in longer cycle life and reduced warranty costs for automotive OEMs.

Extreme Fast Charging (XFC) for Consumer Electronics and EVs

The 13% capacity increase during a 12-minute fast charge, coupled with significantly reduced lithium plating after 500 cycles [2], makes LiFSI the salt of choice for extreme fast charging (XFC) applications. The higher Li⁺ transference number and ionic conductivity of LiFSI alleviate Li⁺ depletion at the anode, enabling higher sustained charging currents without the safety risks associated with lithium dendrite formation. This directly addresses a primary consumer pain point and a key technical barrier to EV adoption.

High-Temperature and Safety-Critical Battery Systems

The thermal stability of LiFSI up to 200 °C and its HF-free hydrolysis pathway [3] provide a distinct safety and longevity advantage in applications exposed to elevated temperatures, such as automotive under-hood environments, stationary storage in hot climates, and aerospace. Unlike LiPF₆, which decomposes above 60 °C, LiFSI maintains electrolyte integrity, reducing gas generation, cell swelling, and the risk of thermal runaway. This inherent stability simplifies thermal management system requirements and enhances operational reliability.

Low-Temperature Operation for Aerospace and Cold-Climate Mobility

The doubling of the Li⁺ diffusion coefficient in LiFSI electrolytes relative to LiPF₆ at −20 °C [4] directly addresses the poor low-temperature performance that plagues conventional Li-ion batteries. This property enables higher discharge power and improved charge acceptance in cold environments, making LiFSI-based cells suitable for aerospace applications, Arctic exploration equipment, and electric vehicles operating in regions with severe winters.

Application
Selection Property
Validation Focus
High‑Energy‑Density NMC Cells (EV)
High‑voltage cathode cycling stability & CEI robustness
Long‑term cycling & interfacial impedance analysis
Extreme Fast Charging (XFC)
Fast‑charge capability & lithium plating suppression
Fast‑charge cycle life & post‑mortem dendrite assessment
High‑Temperature Safety‑Critical Systems
Elevated‑temperature thermal stability & HF‑free decomposition
TGA/DSC & moisture‑sensitivity testing
Low‑Temperature Operation (Aerospace/Cold‑Climate)
Enhanced Li⁺ diffusion at sub‑zero temperatures
Diffusion coefficient measurement & sub‑zero rate testing

Technical Documentation Hub

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38 linked technical documents
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